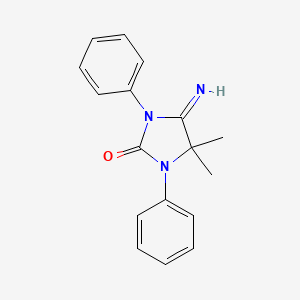
3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BIBX 1382 and has a molecular weight of 343.44 g/mol.
Mecanismo De Acción
The mechanism of action of 3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone involves the inhibition of the EGFR tyrosine kinase activity, which is essential for the growth and survival of cancer cells. This compound binds to the ATP-binding site of the EGFR enzyme, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone are primarily related to its inhibition of the EGFR tyrosine kinase activity. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, this compound has also been investigated for its potential neuroprotective effects in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone is its potent inhibitory activity against EGFR, making it a promising candidate for cancer therapy. However, the limitations of this compound include its low solubility in water and its potential toxicity, which requires careful consideration in the design of in vivo experiments.
Direcciones Futuras
There are several potential future directions for the research on 3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone. One of the most promising areas is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Furthermore, this compound may also be investigated for its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the potential side effects and toxicity of this compound need to be further evaluated to ensure its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone can be achieved through several methods, including the reaction of 4-tert-butylaniline with 2-cyanobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-amino-2-(4-tert-butylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. Furthermore, this compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-amino-2-(4-tert-butylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-20-15-7-5-4-6-14(15)17(22)21(16)19/h4-11H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGEFBTFKOSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)